[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
2-Methylthioadenosine 5’-monophosphate is a selective and direct antagonist of the P2Y12 receptor. This compound is known for its role as an inhibitor of adenosine diphosphate-dependent platelet aggregation . It has a molecular formula of C11H16N5O7PS and a molecular weight of 393.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for 2-Methylthioadenosine 5’-monophosphate involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-Methylthioadenosine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylthioadenosine 5’-monophosphate include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 2-Methylthioadenosine 5’-monophosphate .
Scientific Research Applications
2-Methylthioadenosine 5’-monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling pathways and as a tool to investigate the function of P2Y12 receptors.
Medicine: Investigated for its potential therapeutic applications in preventing platelet aggregation and treating cardiovascular diseases.
Industry: Used in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
2-Methylthioadenosine 5’-monophosphate exerts its effects by selectively antagonizing the P2Y12 receptor, a G-protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, the compound prevents the activation of downstream signaling pathways that lead to platelet aggregation. This mechanism involves the inhibition of cyclic adenosine monophosphate accumulation and the activation of phosphatidylinositol-3-kinase and Rap1b proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methylthioadenosine 5’-phosphate: Another selective antagonist of the P2Y12 receptor with similar properties.
2-Methylthioadenosine 5’-monophosphate diTEA: A derivative with a different counterion, used in similar applications.
Uniqueness
2-Methylthioadenosine 5’-monophosphate is unique due to its high selectivity and potency as a P2Y12 receptor antagonist. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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